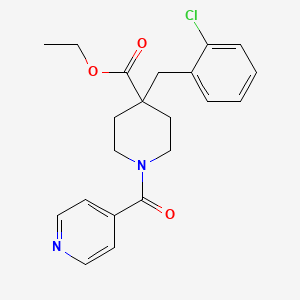![molecular formula C24H22N2O2 B5140570 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide, also known as BZP-TB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. BZP-TB is a benzamide derivative that has shown promise in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide is not fully understood, but it is believed to interact with specific protein targets in cells. For example, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to bind to the lipid droplet-associated protein perilipin-2, leading to increased fluorescence and imaging of lipid droplets in live cells. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been suggested to inhibit the activity of the protein kinase CK2 by binding to its catalytic subunit.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially through its interaction with specific protein targets. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been suggested to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide in lab experiments is its potential specificity for certain protein targets, which can allow for more targeted and precise research. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to have low toxicity in various cell lines and animal models, which can make it a safer option for research studies. However, one limitation of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide is its relatively high cost compared to other chemical compounds, which can make it less accessible for some researchers.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide. For example, further studies could explore the specific protein targets and mechanisms of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide, as well as its potential applications in various disease models. Additionally, future research could investigate the development of more cost-effective synthesis methods for N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide, which could make it more accessible for researchers. Finally, further studies could explore the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide as a therapeutic agent in clinical settings, including for the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoic acid with 4-aminophenyl-2-benzoxazole in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide, at room temperature under an inert atmosphere.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been used in various scientific research studies, including as a fluorescent probe for imaging lipid droplets in live cells, as a potential inhibitor of the protein kinase CK2, and as a ligand for the G protein-coupled receptor GPR55. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has shown promise as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-24(2,3)18-12-8-16(9-13-18)22(27)25-19-14-10-17(11-15-19)23-26-20-6-4-5-7-21(20)28-23/h4-15H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLGETLJVOOZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)
![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

